Hyponitrous acid

Conductivity Ion transport Electrochemistry

Select hyponitrous acid for protonation‑dependent N₂O release studies. The neutral H₂N₂O₂ species decomposes with a half‑life of ~23 min at pH 7.5–10.5, enabling mechanistic HNO‑dimerization assays that are impossible with the conjugate base. Its diagnostic 248 nm absorption (ε = 7033 M⁻¹cm⁻¹) allows real‑time spectrophotometric tracking. Supplied in anhydrous diethyl ether to prevent explosive decomposition and ensure safe handling. Contact us for custom synthesis or ethereal stock solutions.

Molecular Formula H2N2O2
Molecular Weight 62.028 g/mol
CAS No. 14448-38-5
Cat. No. B085159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHyponitrous acid
CAS14448-38-5
Molecular FormulaH2N2O2
Molecular Weight62.028 g/mol
Structural Identifiers
SMILESN(N=O)O
InChIInChI=1S/H2N2O2/c3-1-2-4/h(H,1,4)(H,2,3)
InChIKeyNFMHSPWHNQRFNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hyponitrous Acid (CAS 14448-38-5): Baseline Physicochemical and Structural Profile for Scientific Procurement


Hyponitrous acid (H₂N₂O₂, CAS 14448-38-5), IUPAC name diazenediol, is an inorganic nitrogen oxoacid existing predominantly as the centrosymmetric trans isomer (HON=NOH) [1]. It is a weak diprotic acid with pKa₁ = 7.21 and pKa₂ = 11.54 in aqueous solution at 25°C, and undergoes acid-catalyzed decomposition to nitrous oxide and water with a half-life of 16 days at pH 1–3 [2]. The compound serves as the conjugate acid of the hyponitrite dianion [ON=NO]²⁻ and the acid hyponitrite monoanion [HON=NO]⁻ [1]. Due to its explosive nature when dry, it is typically handled in ethereal solution or in situ for research applications [3].

Why Hyponitrous Acid (CAS 14448-38-5) Cannot Be Substituted by In-Class Nitrogen Oxoacids or Common Salts


Generic substitution among nitrogen oxoacids (e.g., nitrous acid, HNO₂; nitric acid, HNO₃) or with the readily available sodium hyponitrite salt is scientifically unsound due to fundamental differences in protonation state, stability kinetics, and reactivity. Hyponitrous acid is a weak acid with pKa₁ = 7.21, whereas nitrous acid exhibits pKa ≈ 3.3 [1]. More critically, the neutral acid H₂N₂O₂ decomposes via a distinct acid-catalyzed mechanism (half-life 16 days at pH 1–3, 25°C), while the hyponitrite dianion is stable at alkaline pH [2]. Substituting the acid with its sodium salt introduces a 3–4 order of magnitude difference in equivalent conductivity (see Section 3, Evidence Item 1) and eliminates the proton-dependent decomposition pathway essential for controlled N₂O generation in mechanistic studies [3]. Furthermore, hyponitrous acid is a structural isomer of nitramide (H₂N–NO₂), yet the two exhibit completely different acid-base behavior and reactivity—nitramide is not a diprotic acid and does not generate N₂O via the same decomposition route [1].

Product-Specific Quantitative Differentiation Evidence for Hyponitrous Acid (CAS 14448-38-5)


Equivalent Conductivity: Hyponitrous Acid vs. Sodium Hyponitrite (3–4 Orders of Magnitude Difference)

The equivalent conductivity (Λ) of aqueous hyponitrous acid was directly compared to that of sodium hyponitrite and calcium hyponitrite in a classic head-to-head study. At comparable dilutions, hyponitrous acid exhibits markedly lower conductivity than its fully dissociated sodium salt [1]. This difference arises because H₂N₂O₂ is a weak acid existing predominantly in the neutral, undissociated molecular form at the measurement conditions, whereas Na₂N₂O₂ dissociates completely into the highly mobile dianion [ON=NO]²⁻ and Na⁺ counterions [1].

Conductivity Ion transport Electrochemistry

Hydrolytic Stability: Hyponitrous Acid Exhibits 3–4 Orders of Magnitude Faster Decomposition Than Sodium Hyponitrite Under Alkaline Conditions

The aqueous decomposition kinetics of hyponitrous acid differ fundamentally from those of the hyponitrite anion. Under alkaline conditions (pH 7.5–10.5), hyponitrous acid decomposes with a half-life of approximately 23 minutes (rate constant k = 5.0 × 10⁻⁴ s⁻¹) [1]. In stark contrast, sodium hyponitrite solutions are stable for days to weeks under comparable alkaline pH, as the dianion [N₂O₂]²⁻ resists hydrolysis in the absence of protonation [2]. This dramatic stability difference is attributed to the requirement of protonation for the rate-determining N–N bond cleavage step [2].

Decomposition kinetics Stability Hydrolysis

Isomeric Differentiation: trans-Hyponitrous Acid vs. Nitramide—Structural Isomers with Distinct pKa and Decomposition Profiles

Hyponitrous acid (HON=NOH) and nitramide (H₂N–NO₂) share the identical molecular formula H₂N₂O₂, yet are fundamentally distinct compounds with no cross-applicability. Hyponitrous acid is a diprotic weak acid with pKa₁ = 7.21, pKa₂ = 11.54, and decomposes to N₂O and H₂O with a half-life of 16 days at pH 1–3 [1]. Nitramide, by contrast, is a weak monoprotic acid (pKa ≈ 6.5) and does not generate N₂O via the same acid-catalyzed pathway; its decomposition products and kinetics differ substantially [2]. Spectroscopic characterization confirms the trans configuration for the free acid, with IR absorption bands for the N=N stretch near 1400 cm⁻¹ and UV absorption maximum at 248 nm for the monoanion, distinguishing it unequivocally from nitramide [3].

Isomerism Acid-base chemistry Structural differentiation

UV Spectroscopic Quantification: Hyponitrous Acid Monoanion λmax = 248 nm (ε = 7033 ± 153 M⁻¹ cm⁻¹) Enables Accurate Analytical Differentiation

The UV absorption characteristics of the hyponitrite monoanion (HN₂O₂⁻) provide a robust analytical handle for quantifying hyponitrous acid-derived species. In aqueous 0.1 M NaOH, the monoanion exhibits an absorption maximum at λmax = 248 nm with a well-characterized molar extinction coefficient ε = 7033 ± 153 M⁻¹ cm⁻¹ [1]. The undissociated acid (H₂N₂O₂) displays a distinct absorption maximum at 207 nm . This spectral signature is unique among common nitrogen oxoacids—nitrite (NO₂⁻) absorbs at 354 nm (ε ≈ 23 M⁻¹ cm⁻¹) and 210 nm, while nitrate (NO₃⁻) exhibits negligible UV absorption above 210 nm [2].

UV-Vis spectroscopy Analytical chemistry Quantification

Ligand Coordination: Hyponitrous Acid Forms Structurally Characterized Bridging Complexes—Distinct from Simple Hyponitrite Dianion Binding Modes

Hyponitrous acid and its conjugate bases exhibit versatile coordination behavior with transition metals, with bonding modes distinct from those of the simple hyponitrite dianion. The neutral acid and monoanion can serve as bridging ligands in diruthenium and iron porphyrin complexes [1]. Specifically, the hyponitrite monoester derivative [Ru₂(CO)₄(μ-η²-ONNOMe)(μ-H)(μ-PtBu₂)(μ-dppm)]BF₄ was structurally characterized by X-ray diffraction, representing the first neutral complex bearing a deprotonated monoester of hyponitrous acid as a bridging ligand [1]. The hyponitrite dianion in sodium hyponitrite exhibits planar geometry with average N=N bond distance 1.237 Å and N–O bond distance 1.380 Å [2]. Monoprotonated species and solvated hyponitrous acid molecules exhibit close structural similarity to the dianion, but their protonation state modulates binding affinity and redox potential [2].

Coordination chemistry Bioinorganic chemistry Ligand design

cis-trans Isomer Stability: trans-Hyponitrous Acid Is the Isolable Form; cis Isomer Exists Only as Sodium Salt with Higher Reactivity

Hyponitrous acid exists in two geometric isomeric forms—trans and cis—with markedly different stability and accessibility. The trans isomer forms white crystals that are explosive when dry and is the only form isolable as the free acid [1]. The cis acid is not known in the free state, though its sodium salt can be obtained and is more reactive than the trans form [2]. Theoretical calculations reveal that cis-hyponitrous acid has calculated pKa values significantly different from the experimental values of the stable trans isomer (pKa₁ = 7.21, pKa₂ = 11.54) [3]. This differential stability has practical consequences: the cis sodium salt is insoluble in aprotic solvents and decomposed by water, whereas the trans sodium salt is water-soluble and insoluble in ethanol and ether [2].

Stereochemistry Isomer stability Reactivity

Validated Research and Industrial Application Scenarios for Hyponitrous Acid (CAS 14448-38-5) Based on Quantitative Evidence


Mechanistic Studies of Nitroxyl (HNO) Dimerization and N₂O Formation Pathways

Hyponitrous acid serves as the critical intermediate in HNO dimerization leading to N₂O formation. The distinct decomposition kinetics of the acid (t₁/₂ ≈ 23 min at pH 7.5–10.5) versus its conjugate bases enable researchers to probe the mechanism of N₂O generation under physiologically relevant conditions [1]. The UV absorption band at 248 nm (ε = 7033 M⁻¹ cm⁻¹) provides a direct spectroscopic handle for monitoring hyponitrite intermediate concentrations in real time [2]. This application is uniquely suited to hyponitrous acid; substitution with sodium hyponitrite would fail to capture the protonation-dependent kinetics central to the mechanism [3].

Synthesis of Base-Stabilized Hyponitrous Acid Salts and Alkylammonium Hyponitrites

Hyponitrous acid in anhydrous diethyl ether serves as the essential precursor for synthesizing alkylammonium and bipyridinium hyponitrite salts via reaction with the corresponding amines [1]. The weak acidity (pKa₁ = 7.21) allows for controlled proton transfer without immediate decomposition, enabling isolation of structurally characterized salts that exhibit thermal decomposition in the 67–170°C range—distinct from the 382°C decomposition of anhydrous Na₂N₂O₂ [1]. This application cannot be executed using sodium hyponitrite as the starting material, as the sodium salt lacks the proton source required for ammonium salt formation.

Coordination Chemistry Models for Nitric Oxide Reductase (NOR) Active Sites

The hyponitrite ligand derived from hyponitrous acid provides a structurally characterized model for the N–N coupled intermediate in enzymatic nitric oxide reduction [1]. Single-crystal X-ray diffraction of complexes such as [Ru₂(CO)₄(μ-η²-ONNOMe)(μ-H)(μ-PtBu₂)(μ-dppm)]BF₄ confirms the bridging μ-η² coordination mode with N=N bond distance 1.237 Å, establishing a benchmark for bioinorganic modeling [1]. The ability to access both the neutral acid and monoanionic forms enables systematic investigation of protonation-state effects on metal binding and N–O bond cleavage—capabilities not offered by simple nitrite or nitrate ligands.

Analytical Method Development for Hyponitrite Quantification in Complex Matrices

The well-characterized UV absorption maximum at 248 nm (ε = 7033 ± 153 M⁻¹ cm⁻¹) enables development of sensitive spectrophotometric assays for hyponitrite species in reaction monitoring and mechanistic studies [1]. The 3–4 order of magnitude difference in equivalent conductivity between hyponitrous acid and sodium hyponitrite further permits conductometric differentiation of protonation states in aqueous solution [2]. These analytical benchmarks are compound-specific and cannot be extrapolated from nitrite (λmax = 354 nm, ε ≈ 23 M⁻¹ cm⁻¹) or nitrate standards [3].

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